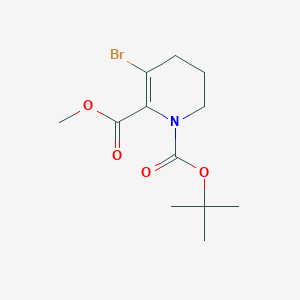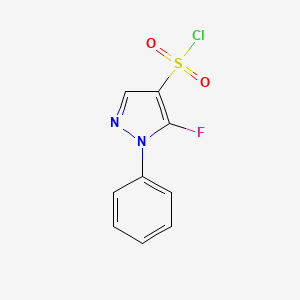
3-氯-1-(2,5-二氟苄基)吡嗪-2(1H)-酮
描述
3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one, or 3C1DFP, is a highly versatile compound that has been used in a variety of scientific applications and experiments. It is a synthetic compound that was initially discovered in the early 2000s, and has since been studied extensively due to its unique properties. 3C1DFP is a halogenated pyrazinone that is characterized by a strong electron-withdrawing effect, making it an excellent candidate for a variety of synthetic reactions.
科学研究应用
合成与表征
新型三环和四环环系衍生物:类似于“3-氯-1-(2,5-二氟苄基)吡嗪-2(1H)-酮”的化合物已被合成作为新型三环和四环环系衍生物。例如,吡唑并[4',3':5,6]吡喃并[2,3-6]吡嗪-4(1H)-酮衍生物已制备,展示了该类化合物合成多功能性和结构多样性的潜力。这些合成涉及 2-吡唑啉-5-酮与氯代吡嗪羰基氯的反应,表明氯和氟苄基取代基与获得新的杂环骨架相关 (Eller 等,2009)。
抗菌评价:与目标化合物具有结构相似性的 3-甲基-1H-吡唑-5(4H)-酮的氮杂环丁酮衍生物已被合成并对其抗菌活性进行了评价。这突显了氯和氟苄基取代的吡嗪酮在药物化学和药物设计中的潜力 (Chopde、Meshram 和 Pagadala,2012)。
潜在应用
杂环类似物和药物化学:杂环类似物的合成,例如源自涉及氯代化合物的反应,强调了这些实体在新型治疗剂开发中的重要性。取代基的变化使得能够探索生物活性和药理潜力,正如在评估抗菌活性的研究中所见 (Eller、Wimmer、Haring 和 Holzer,2006)。
电化学性质和可持续合成:对与该化合物在结构上相关的氟化肼基吡唑的电化学性质的研究表明了在绿色化学和环保合成方法开发中的应用。这一研究方向为在包括材料科学和可持续化学在内的各个领域合成和应用此类化合物开辟了新的途径 (Costea、Fafilek 和 Kronberger,2014)。
晶体结构和吸附性能:含有吡嗪单元的配位聚合物的晶体结构和 CO₂ 吸附性能的研究,让我们深入了解了“3-氯-1-(2,5-二氟苄基)吡嗪-2(1H)-酮”衍生物在材料科学中的潜力,特别是在开发新型吸附材料和传感器方面 (Takahashi 等,2014)。
属性
IUPAC Name |
3-chloro-1-[(2,5-difluorophenyl)methyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-10-11(17)16(4-3-15-10)6-7-5-8(13)1-2-9(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHZQJEFVQLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CN=C(C2=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-({[2-(isopropylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1475127.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanone](/img/structure/B1475128.png)
![9-Benzyl-3-oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B1475130.png)

![[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol](/img/structure/B1475135.png)
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)



methanol](/img/structure/B1475143.png)


![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)